5-Phenethyl-2'-deoxyuridine

Antiviral nucleoside analogues Herpes simplex virus Structure-activity relationship

Researchers selecting a 5-substituted-2'-deoxyuridine reference standard often encounter compounds with either potent antiviral activity confounded by strong thymidylate synthetase (TS) inhibition or vice versa. 5-Phenethyl-2'-deoxyuridine (PEUdR) resolves this by pairing a saturated ethylene linker with a distinct intermediate phenotype. - Anti-HSV-1/2 ID₅₀ 10-30 μg/mL; 2-3× more active than the conjugated styryl analog; inactive against L-1210 cells at antiviral concentrations. - TS inhibition Ki/Km = 0.31 (L. casei)-3.9-8.9× weaker than styryl/nitrostyryl analogs, minimizing cytostatic interference. - ~3-fold exonuclease resistance when placed at the ODN 3′-terminus; compatible with standard cyanoethyl phosphoramidite chemistry. - Chemosensitizes FUdR cytotoxicity up to 100-fold at non-cytotoxic PEUdR concentrations (≤200 μM). Supplied in stock with pack sizes from 1 mg to bulk; custom synthesis available.

Molecular Formula C17H20N2O5
Molecular Weight 332.4 g/mol
Cat. No. B1243278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenethyl-2'-deoxyuridine
Synonyms5-phenethyl-2'-deoxyuridine
PEUdR
Molecular FormulaC17H20N2O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)CCC3=CC=CC=C3)CO)O
InChIInChI=1S/C17H20N2O5/c20-10-14-13(21)8-15(24-14)19-9-12(16(22)18-17(19)23)7-6-11-4-2-1-3-5-11/h1-5,9,13-15,20-21H,6-8,10H2,(H,18,22,23)/t13-,14+,15+/m0/s1
InChIKeyVUYCCQZVUDLBHZ-RRFJBIMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kilogram / 1 milligram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenethyl-2′-deoxyuridine (PEUdR) Procurement Guide


5-Phenethyl-2′-deoxyuridine (PEUdR; CAS 73847-52-6; C₁₇H₂₀N₂O₅; MW 332.4 g/mol) is a synthetic pyrimidine 2′-deoxyribonucleoside analogue in which a 2-phenylethyl group replaces the methyl group at the 5-position of thymidine [1]. Unlike the natural nucleoside thymidine, the saturated two-carbon linker between the phenyl ring and the pyrimidine base abolishes the planar conjugation found in its styryl and phenylethynyl counterparts, conferring a distinct pharmacological profile that includes moderate anti-herpes simplex virus (HSV-1 and HSV-2) activity, negligible thymidylate synthetase (TS) inhibition relative to related 5-substituted deoxyuridines, and unique biochemical utility as an exonuclease-resistance element in antisense oligonucleotides and a chemosensitizer of fluoropyrimidine cytotoxicity [1][2].

Anti-HSV SAR: saturated-linker reference with reported antiviral activity
Antisense oligo stabilization: 3′-terminal cap without phosphorothioate backbone
Fluoropyrimidine chemosensitization: non-cytotoxic modulator for cancer cell models
TS inhibition counter-screening: weak-affinity ligand for enzyme assays

PEUdR: Why Substitution Fails


The 5-substituted-2′-deoxyuridine class encompasses compounds with widely divergent antiviral potencies, host enzyme inhibition profiles, and biophysical properties that are exquisitely sensitive to the electronic and steric nature of the 5-substituent [1]. An unsaturated, conjugated linker (e.g., styryl, bromovinyl) dramatically enhances both anti-HSV potency and thymidylate synthetase affinity, whereas a saturated two-carbon spacer (phenethyl) yields a distinct intermediate phenotype: retained antiherpes activity with substantially reduced TS inhibition relative to conjugated analogs [1]. Furthermore, the phenethyl modification confers exonuclease resistance when the nucleoside is incorporated at the 3′-terminus of oligodeoxynucleotides—a property not shared by the natural thymidine residue or by other 5-alkyl deoxyuridines evaluated under comparable conditions. Substituting PEUdR with a cheaper 5-alkyl or 5-alkenyl deoxyuridine therefore risks loss of the specific combination of antiviral selectivity, enzymatic discrimination, and nucleic acid stabilization that defines this compound's research utility.

  • Conjugated styryl analogs

    May exhibit higher TS inhibition and altered antiviral potency; saturated linker phenotype may not transfer.

  • 5-Alkyl/alkenyl deoxyuridines

    Do not share the exonuclease resistance observed with the 3′-terminal phenethyl modification.

  • Phenylethynyl analog

    Rigid triple-bond linker reported inactive against HSV-1; linker flexibility critical for antiviral activity.

PEUdR: Differentiation Evidence


Anti-HSV Activity: Saturated vs. Conjugated Linker

In a direct head-to-head study by De Clercq et al. (1981), 5-phenethyl-2′-deoxyuridine inhibited HSV-1 and HSV-2 virus-induced cytopathogenicity with an ID₅₀ of 10–30 μg/mL, while the corresponding styryl derivative—identical except for a conjugated (E)-CH=CH linker in place of the saturated CH₂-CH₂ spacer—required a 2- to 3-fold higher concentration to achieve 50% inhibition (ID₅₀ = 30–70 μg/mL) [1]. Both compounds were evaluated under identical conditions in primary rabbit kidney cell cultures. This potency advantage of the saturated phenethyl linker over the conjugated styryl linker is mechanistically noteworthy because conjugation to the pyrimidine ring is generally associated with enhanced antiherpes activity across the broader 5-substituted deoxyuridine series; the phenethyl compound thus represents an exception that may reflect a distinct binding mode or metabolic activation pathway.

Anti-HSV activity
Direct comparison
ID₅₀ 10–30 μg/mL
vs 30–70 μg/mL (styryl)
~2- to 3-fold lower ID₅₀
Supports distinct linker-saturation SAR interpretation
PRK cells; cytopathogenicity endpoint
Antiviral nucleoside analogues Herpes simplex virus Structure-activity relationship

Thymidylate Synthetase Inhibition vs. Conjugated Analogs

The 5′-monophosphate of 5-phenethyl-2′-deoxyuridine inhibited Lactobacillus casei thymidylate synthetase with a Ki/Km ratio of 0.31, compared with Ki/Km ratios of 0.08 for the styryl analog, 0.035 for the 3-nitrostyryl analog, and 0.05 for the 4-nitrostyryl analog in the same study [1]. This represents an approximately 3.9-fold weaker TS inhibition versus the direct styryl comparator and up to ~9-fold weaker versus 3-nitrostyryl. Because TS is the target enzyme responsible for the cytostatic effects of many 5-substituted deoxyuridines (e.g., BVDU against tumor cells expressing viral TK), a higher Ki/Km ratio indicates reduced probability of host cell toxicity mediated through TS blockade. Consistent with this, the parent nucleoside was reported to be inactive against L-1210 mouse leukemia cell growth in the same study.

TS inhibition (Ki/Km)
Direct comparison
Ki/Km = 0.31
vs 0.08 (styryl), 0.035 (3-NO₂)
Reported weaker TS affinity may reduce cytostatic background
L. casei TS; 5′-monophosphate forms
Thymidylate synthetase inhibition Host toxicity profiling Nucleoside selectivity

Exonuclease Resistance via 3′-Terminal Modification

Kawaguchi et al. (1996) demonstrated that an oligodeoxynucleotide (ODN) bearing a single 5-(phenylethyl)-2′-deoxyuridine residue at the 3′-terminal position exhibited approximately 3-fold resistance to nucleolytic degradation in human plasma compared with the unmodified ODN of identical sequence [1]. Critically, the modified ODN retained its specific base-pairing activity, indicating that the bulky phenethyl substituent does not perturb Watson-Crick hybridization. This resistance is achieved without the need for backbone modifications (e.g., phosphorothioate), distinguishing it from the dominant antisense stabilization strategies that alter the phosphodiester backbone and may introduce off-target effects. The phosphoramidite derivative of 5-(phenylethyl)-2′-deoxyuridine was compatible with standard solid-phase DNA synthesis, enabling straightforward incorporation into ODNs using commercially available supports.

Exonuclease resistance
Cross-study context
~3-fold reduction in degradation
Single-residue 3′-cap enhances plasma stability without backbone modification
Human plasma; phosphodiester ODN
Antisense oligonucleotides Exonuclease resistance Nucleic acid chemistry

Fluoropyrimidine Chemosensitization in Gastric Cancer

Tokuzen et al. (1994) reported that 5-phenethyl-2′-deoxyuridine (PEUdR) augmented the cytotoxicity of 5-fluoro-2′-deoxyuridine (FUdR) by up to 100-fold in several human gastric cancer cell lines, while PEUdR itself showed no cytotoxicity up to 200 μM [1]. PEUdR also potentiated 5-fluorouracil (5-FU) cytotoxicity approximately 5-fold. In contrast, PEUdR reversed the cytotoxicity of 5-fluorouridine (FUR) in all cell lines studied—a differential effect pattern consistent with inhibition of pyrimidine nucleoside transport and salvage pathways rather than direct DNA damage or TS inhibition. Mechanistically, PEUdR inhibited the incorporation of [³H]thymidine and [¹⁴C]uridine into acid-insoluble fractions and reduced [³H]thymidine uptake in KATO III cells, confirming its action at the level of nucleoside membrane transport and/or intracellular salvage. This chemosensitization property is distinct from the antiviral mechanism and is not shared by 5-ethyl, 5-propyl, or 5-(2-bromovinyl) deoxyuridine analogs at comparable concentrations.

Chemosensitization
Supporting evidence
Up to 100-fold FUdR potentiation
PEUdR alone: no cytotoxicity (≤200 μM)
Supports nucleoside transport inhibition model-response context
Human gastric cancer cell lines; FUdR/5-FU/FUR differential
Cancer chemotherapy Fluoropyrimidine potentiation Nucleoside transport inhibition

Anti-HSV Activity: Linker Flexibility vs. Rigidity

A cross-study comparison reveals a striking functional divergence driven by linker hybridization: 5-phenethyl-2′-deoxyuridine (saturated CH₂-CH₂ linker) inhibits HSV-1 and HSV-2 with an ID₅₀ of 10–30 μg/mL [1], whereas 5-phenylethynyl-2′-deoxyuridine (rigid C≡C triple bond) is reported as inactive against HSV-1 in Vero cells [2]. The phenylethynyl analog becomes antivirally active only upon introduction of additional aryl substituents on the phenyl ring. This indicates that the conformational flexibility afforded by the saturated two-carbon bridge in the phenethyl compound is critical for productive interaction with the viral thymidine kinase and/or DNA polymerase active sites—a design principle that is not evident from the conjugated styryl series (where planarity and π-conjugation are associated with enhanced activity). The saturated linker thus confers a structurally distinct pharmacophore that enables antiviral activity while maintaining the weaker TS inhibition profile documented in Evidence Item 2.

Linker conformation
Cross-study review
Active (saturated) vs. Inactive (rigid C≡C)
Linker flexibility critical for anti-HSV activity; saturated pharmacophore context
Phenethyl vs phenylethynyl; different cell models, verify
Linker conformational analysis Structure-activity relationship Antiviral nucleoside design

PEUdR Procurement Scenarios


Saturated-Linker Reference for Anti-HSV SAR

In SAR campaigns exploring the antiviral pharmacophore of 5-substituted-2′-deoxyuridines, 5-phenethyl-2′-deoxyuridine serves as a critical reference point representing the saturated ethylene linker phenotype. Its ID₅₀ of 10–30 μg/mL against HSV-1 and HSV-2 [1] provides a well-defined potency benchmark that is 2- to 3-fold more active than the directly comparable conjugated styryl analog. This enables systematic dissection of the contributions of linker hybridization, conformational flexibility, and electronic coupling to antiviral activity—information that cannot be obtained using only the more extensively studied 5-alkenyl (e.g., BVDU) or 5-alkyl (e.g., EDU, Pr-dUrd) congeners. The compound's demonstrated inactivity against L-1210 tumor cell growth at anti-HSV concentrations further supports its use as a clean antiviral probe with minimal cytostatic interference.

Antisense Oligo Stabilization Without Phosphorothioate

For antisense oligonucleotide research programs that require enhanced nuclease resistance while preserving a native phosphodiester backbone to avoid phosphorothioate-associated toxicities and non-specific protein binding, 5-phenethyl-2′-deoxyuridine offers a validated single-residue 3′-terminal cap strategy. The ~3-fold stabilization against nucleolytic degradation in human plasma [2] provides a meaningful improvement in ODN half-life for in vitro cellular uptake and ex vivo plasma stability studies. The phosphoramidite derivative is compatible with standard solid-phase DNA synthesis and commercially available supports, making this modification accessible to any laboratory equipped with a DNA synthesizer.

Fluoropyrimidine Chemosensitization in Gastric Cancer

Investigators examining strategies to potentiate 5-FU or FUdR efficacy through modulation of pyrimidine nucleoside salvage and transport should utilize 5-phenethyl-2′-deoxyuridine as a tool compound. The up to 100-fold augmentation of FUdR cytotoxicity and ~5-fold potentiation of 5-FU in human gastric cancer cell lines [3] is achieved at PEUdR concentrations (≤200 μM) that are themselves non-cytotoxic, providing a wide experimental window. The differential reversal of FUR cytotoxicity provides a built-in specificity control distinguishing transport/salvage inhibition from other mechanisms. This scenario is directly supported by peer-reviewed quantitative evidence rather than vendor extrapolation.

TS Probe and Toxicity Counter-Screening

For enzymology groups characterizing TS inhibitors or developing TS-targeted anticancer agents, 5-phenethyl-2′-deoxyuridine 5′-monophosphate provides a valuable weak-affinity reference ligand with a Ki/Km ratio of 0.31 against L. casei TS [4]. This value is 3.9- to 8.9-fold higher (weaker binding) than the conjugated styryl and nitrostyryl nucleotide analogs in the same series, making it suitable as a negative control or baseline comparator in TS inhibition assays. Its distinct profile—moderate antiviral activity coupled with weak TS affinity—also makes it a useful counter-screening tool when evaluating whether the anti-HSV activity of a novel 5-substituted deoxyuridine is separable from its TS inhibitory potential.

Application
Selection Property
Validation Focus
Anti-HSV SAR studies
Saturated ethylene linker reference with reported anti-HSV activity
Linker flexibility and antiviral pharmacophore mapping
Antisense oligonucleotide research
3′-terminal cap compatible with native phosphodiester backbone
Exonuclease resistance without backbone alteration
Fluoropyrimidine response modulation
Non-cytotoxic chemosensitizer with transport inhibition context
Nucleoside salvage pathway inhibition and cytotoxicity augmentation
Thymidylate synthetase enzyme studies
Weak-affinity TS ligand with reported reduced inhibition vs conjugated analogs
TS inhibition vs antiviral activity separation
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